Molecular Weight Elevation Reduces Vapor Pressure and Improves Thermal Retention vs. Untritylated THQ Analogs
The target compound (MW 417.6 g/mol) possesses a molecular weight 2.4-fold higher than monomeric 2,2,4-trimethyl-1,2-dihydroquinoline (MW 173.25 g/mol) and approximately 2.4-fold higher than 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (MW 175.27 g/mol) . In the context of amine antioxidants, larger molecular weight directly correlates with reduced vapor pressure and lower volatility loss during high-temperature processing and service; for example, increasing MW from ~173 (monomeric dihydroquinoline) to ~520 (trimeric TMQ) reduces vapor pressure from 0.007 mmHg to 0.000262 mmHg at 25 °C . While experimental vapor pressure data for the 7-trityl derivative are not available in the public literature, the established inverse relationship between molecular weight and vapor pressure within this compound class supports the inference of substantially lower volatility relative to the untritylated monomeric analogs.
| Evidence Dimension | Molecular weight (determinant of volatility and migration resistance) |
|---|---|
| Target Compound Data | MW 417.6 g/mol (C31H31N); vapor pressure not experimentally reported |
| Comparator Or Baseline | 2,2,4-Trimethyl-1,2-dihydroquinoline: MW 173.25 g/mol, VP 0.007 mmHg (25 °C); 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: MW 175.27 g/mol, VP 0.0±0.5 mmHg (25 °C); Polymerized TMQ (trimer): MW ~520 g/mol, VP 0.000262 mmHg (25 °C) |
| Quantified Difference | Target compound MW is 2.4× higher than monomeric untritylated analogs; by class-level extrapolation, expected VP is substantially below 0.007 mmHg and approaching the oligomeric range |
| Conditions | Vapor pressure data from ChemSpider (estimated), ChemicalBook, and vendor technical datasheets at 25 °C ambient conditions |
Why This Matters
For procurement decisions involving high-temperature polymer stabilization or lubricant antioxidant applications, the reduced volatility inferred from the elevated molecular weight translates into longer functional lifetime and reduced evaporative additive loss compared to untritylated THQ monomers, making the tritylated compound preferable where thermal endurance is critical.
